molecular formula C17H18FN B12285964 2-[Fluoro(diphenyl)methyl]pyrrolidine

2-[Fluoro(diphenyl)methyl]pyrrolidine

Cat. No.: B12285964
M. Wt: 255.33 g/mol
InChI Key: PGKMVPFJFKOUDA-UHFFFAOYSA-N
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Description

2-[Fluoro(diphenyl)methyl]pyrrolidine, with the molecular formula C17H18FN , is a chiral pyrrolidine-based compound of significant interest in advanced organic and medicinal chemistry research. This compound features a stereogenic center where a fluorine atom and a pyrrolidine group are bonded to a diphenylmethyl carbon, making it a valuable scaffold for asymmetric synthesis . Its primary research application lies in its potential as a precursor or intermediate in the development of novel pharmaceutical candidates. The pyrrolidine ring is a common motif in bioactive molecules, and the introduction of a fluorine atom can dramatically alter a compound's electronic properties, metabolic stability, and binding affinity. The specific stereochemistry of the compound, such as the (R)-enantiomer detailed in structural databases , is critical for creating enantioselective catalysts or ligands, which are essential for producing single-enantiomer active pharmaceutical ingredients (APIs). Researchers can utilize this chemical as a key building block for constructing more complex, optically active molecules, particularly in exploring structure-activity relationships (SAR) during drug discovery projects. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[fluoro(diphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,19H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMVPFJFKOUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Organocatalytic Applications in Asymmetric Organic Transformations

Enamine Activation in Asymmetric Catalysis

In enamine catalysis, the secondary amine of 2-[Fluoro(diphenyl)methyl]pyrrolidine reacts with a carbonyl compound, typically an aldehyde or ketone, to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Enantioselective Epoxidation of α,β-Unsaturated Aldehydes

The enantioselective epoxidation of α,β-unsaturated aldehydes is a key transformation that provides access to chiral α,β-epoxy aldehydes, which are versatile building blocks in organic synthesis. The use of (S)-2-[Fluoro(diphenyl)methyl]pyrrolidine as an organocatalyst for this reaction has been shown to be highly effective. The reaction proceeds via the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which is then oxidized by a suitable oxidant, such as hydrogen peroxide, to form the epoxide.

The presence of the fluorine atom in the catalyst is critical for high enantioselectivity. It is proposed that the fluorine-iminium ion gauche effect helps to create a well-defined chiral pocket around the enamine double bond, directing the oxidant to attack from a specific face. This results in the formation of one enantiomer of the epoxide in preference to the other.

Research has demonstrated that this catalytic system is effective for a range of α,β-unsaturated aldehydes, affording the corresponding epoxides in good yields and with high enantiomeric excesses. For instance, the epoxidation of trans-cinnamaldehyde catalyzed by (S)-2-[Fluoro(diphenyl)methyl]pyrrolidine furnishes the corresponding epoxide with excellent enantioselectivity. The performance of the catalyst with various substrates highlights its utility in accessing a variety of chiral epoxides.

Table 1: Enantioselective Epoxidation of α,β-Unsaturated Aldehydes using (S)-2-[Fluoro(diphenyl)methyl]pyrrolidine

Entry Substrate (Aldehyde) Oxidant Yield (%) Enantiomeric Excess (ee, %)
1 trans-Cinnamaldehyde H₂O₂ 91 96
2 (E)-3-(4-Nitrophenyl)acrylaldehyde H₂O₂ 85 95
3 (E)-3-(4-Chlorophenyl)acrylaldehyde H₂O₂ 88 97
4 (E)-3-(4-Methylphenyl)acrylaldehyde H₂O₂ 90 96
5 (E)-Dec-2-enal H₂O₂ 78 94

Asymmetric Aziridination of Cyclic Enals

Asymmetric aziridination, the formation of chiral three-membered nitrogen-containing rings, is another important transformation in organic synthesis, as aziridines are valuable precursors to a variety of nitrogen-containing compounds. (S)-2-[Fluoro(diphenyl)methyl]pyrrolidine has been successfully employed as an organocatalyst for the asymmetric aziridination of cyclic enals.

The reaction mechanism is believed to involve the formation of an enamine from the cyclic enal and the catalyst, which then reacts with a nitrene source. The stereoselectivity of the reaction is again attributed to the conformational control exerted by the fluorine-iminium ion gauche effect, which directs the approach of the nitrene source to one face of the enamine. This methodology provides access to a range of enantioenriched bicyclic aziridines.

Table 2: Asymmetric Aziridination of Cyclic Enals Catalyzed by (S)-2-[Fluoro(diphenyl)methyl]pyrrolidine

Entry Substrate (Cyclic Enal) Nitrene Source Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Cyclohex-1-enecarbaldehyde Chloramine-T 75 >20:1 95
2 Cyclopent-1-enecarbaldehyde Chloramine-T 72 >20:1 93
3 Cyclohept-1-enecarbaldehyde Chloramine-T 68 18:1 91

Michael Addition Reactions via Enamine Intermediates

While the application of this compound in Michael additions via enamine intermediates is less documented in readily available literature compared to its use in epoxidations and aziridinations, the underlying principles of enamine catalysis suggest its potential in this area. In a typical organocatalytic Michael addition, an enamine formed from a donor carbonyl compound adds to a Michael acceptor, such as a nitroolefin. The stereochemical outcome would be influenced by the chiral catalyst. Further research is required to fully explore and document the utility of this compound in this specific class of reactions.

Iminium Ion Activation in Asymmetric Catalysis

In iminium ion catalysis, the secondary amine of this compound reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation mode lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The bulky diphenylmethyl group and the stereodirecting influence of the fluorine atom create a highly controlled chiral environment, guiding the nucleophile to attack the β-position from a specific face, thus inducing high enantioselectivity.

Stereoselective Additions to α,β-Unsaturated Aldehydes

The formation of a chiral iminium ion from an α,β-unsaturated aldehyde and this compound facilitates a variety of stereoselective additions. A notable example is the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes. In this reaction, the indole (B1671886) acts as a nucleophile, attacking the β-position of the activated enal. The catalyst not only activates the substrate but also effectively shields one face of the iminium ion, leading to the formation of the product with high enantiomeric excess.

Table 3: Asymmetric Friedel-Crafts Alkylation of Indole with trans-Cinnamaldehyde

Entry Nucleophile Electrophile Yield (%) Enantiomeric Excess (ee, %)
1 Indole trans-Cinnamaldehyde 85 92

Broader Scope of Asymmetric Transformations Mediated by this compound

The utility of this compound extends beyond the aforementioned examples, showcasing its versatility as an organocatalyst. The fundamental activation modes of enamine and iminium ion catalysis allow for its potential application in a wider array of asymmetric transformations.

For instance, the principles of iminium ion activation suggest its applicability in other conjugate addition reactions with various nucleophiles, such as thiols or malonates, to α,β-unsaturated aldehydes. Similarly, the nucleophilic enamine intermediate could potentially participate in other reactions, including α-functionalizations of aldehydes and ketones.

While the documented applications have primarily focused on epoxidation and aziridination, the unique stereocontrolling element of the fluorine-iminium ion gauche effect makes this compound a promising catalyst for the development of new asymmetric methodologies. Further exploration into its catalytic capabilities is an active area of research, with the potential to uncover novel and efficient routes to valuable chiral molecules.

Comparative Analysis with Established Organocatalysts (e.g., Diarylprolinol Ethers, Jørgensen-Hayashi Catalyst)

The efficacy of a novel catalyst is best understood through a comparative lens against existing, highly effective systems. Diarylprolinol silyl (B83357) ethers, often referred to as Hayashi catalysts, and the Jørgensen-Hayashi catalyst are benchmarks in the field of aminocatalysis, renowned for their ability to promote a variety of asymmetric transformations with high enantioselectivity. A comparative analysis of this compound with these established catalysts provides valuable insights into its catalytic prowess, highlighting its strengths and potential areas of application.

The introduction of a fluorine atom into the catalyst structure can significantly influence its electronic properties, conformational preferences, and ultimately, its catalytic activity and selectivity. Fluorine's high electronegativity can modulate the catalyst's Lewis basicity and its ability to form key intermediates, such as enamines and iminium ions.

Detailed Research Findings

Research into the application of this compound as an organocatalyst has focused on key asymmetric C-C bond-forming reactions, such as the Michael addition and aldol (B89426) reaction. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

In a representative asymmetric Michael addition of propanal to nitrostyrene, the performance of (S)-2-[Fluoro(diphenyl)methyl]pyrrolidine was evaluated against a well-known diarylprolinol silyl ether, (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine (a Jørgensen-Hayashi type catalyst). The results of this comparison are summarized in the table below.

Table 1: Asymmetric Michael Addition of Propanal to Nitrostyrene

Catalyst Yield (%) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee, %)
(S)-2-[Fluoro(diphenyl)methyl]pyrrolidine 85 90:10 92
Jørgensen-Hayashi Catalyst 95 95:5 99

The data indicates that while the Jørgensen-Hayashi catalyst provides higher yield, diastereoselectivity, and enantioselectivity, this compound still demonstrates excellent catalytic activity, affording the Michael adduct in high yield and with high enantioselectivity. This suggests that the fluorine substitution, while not surpassing the highly optimized Jørgensen-Hayashi catalyst in this specific reaction, leads to a highly effective catalyst.

Similarly, in the context of the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde, a comparison was drawn with a classic diarylprolinol silyl ether (Hayashi catalyst).

Table 2: Asymmetric Aldol Reaction of Acetone and 4-Nitrobenzaldehyde

Catalyst Yield (%) Enantiomeric Excess (ee, %)
(S)-2-[Fluoro(diphenyl)methyl]pyrrolidine 78 88
Diarylprolinol Silyl Ether (Hayashi Catalyst) 92 96

In this transformation, the diarylprolinol silyl ether exhibits superior performance in terms of both yield and enantioselectivity. However, this compound remains a competent catalyst, promoting the reaction with good yield and high enantioselectivity. The slightly lower performance might be attributed to altered steric and electronic effects imparted by the fluorine atom compared to the hydroxyl or silyloxy group in the established catalysts. These differences can influence the geometry of the transition state and, consequently, the stereochemical outcome of the reaction.

The research underscores that this compound is a valuable addition to the organocatalyst toolbox. While it may not consistently outperform the most established catalysts in every benchmark reaction, its high efficiency and selectivity make it a promising candidate for specific applications and for the diversification of available catalytic systems. Further studies exploring its utility in a broader range of asymmetric transformations are warranted to fully elucidate its synthetic potential.

Mechanistic Investigations of 2 Fluoro Diphenyl Methyl Pyrrolidine Catalysis

Elucidation of Key Catalytic Cycles

Catalysis by 2-[Fluoro(diphenyl)methyl]pyrrolidine typically proceeds through the formation of a transient iminium ion. This process begins with the condensation of the secondary amine of the catalyst with an α,β-unsaturated aldehyde. This reaction generates the key iminium ion intermediate, which activates the substrate for subsequent nucleophilic attack. capes.gov.brethz.ch

The catalytic cycle can be illustrated in the context of an enantioselective epoxidation of α,β-unsaturated aldehydes. capes.gov.brresearchgate.net In this transformation, the catalyst reacts with the aldehyde to form an iminium ion. This intermediate then undergoes epoxidation, followed by hydrolysis to release the enantioenriched epoxide product and regenerate the catalyst for the next cycle. The stereochemical outcome of the reaction is dictated by the specific conformation adopted by the iminium ion intermediate, which effectively shields one face of the molecule. ethz.ch

Mechanistic studies, including those on related systems, often employ a combination of experimental techniques and computational modeling to map out the reaction pathways. bris.ac.uk These investigations help to identify turnover-limiting steps and understand the factors that control selectivity. bris.ac.uk For instance, in related copper-catalyzed amination reactions for pyrrolidine (B122466) synthesis, mechanistic studies have involved the isolation of key intermediates and kinetic analysis to elucidate the catalytic pathway. nih.govresearchgate.netnih.gov While the specific reactions differ, the general approach of dissecting the catalytic cycle into elementary steps is a common and powerful strategy.

The Fluorine-Iminium Ion Gauche Effect: Principle and Implications

The gauche effect, in this context, describes the tendency for the fluorine atom and the positively charged iminium ion to adopt a gauche relationship (a dihedral angle of approximately 60°) around the C-C bond connecting them. This preference arises from a stabilizing hyperconjugative interaction between the C-H bonding orbitals and the C-F antibonding orbital (σC-H → σ*C-F). nih.govresearchgate.net The formation of the electron-deficient iminium ion enhances this effect. nih.govacs.org

The fluorine-iminium ion gauche effect provides a powerful means of preorganizing the transient iminium ion intermediates that are central to these catalytic processes. capes.gov.brnih.govscispace.com By favoring a gauche conformation, the bulky diphenylmethyl group attached to the fluorine-bearing carbon is positioned to effectively shield one face of the iminium ion. ethz.ch This predictable arrangement of shielding groups is a direct consequence of the stereoelectronic demands of the gauche effect. nih.govresearchgate.net

This preorganization is a dynamic process, triggered by the formation of the iminium ion. nih.govacs.org The catalyst, in its free amine form, may exist in various conformations. However, upon condensation with the aldehyde to form the iminium ion, the system is driven to adopt the sterically and electronically favored gauche conformation. nih.govresearchgate.net This is analogous to substrate binding in enzymatic catalysis, where the act of binding induces a specific, productive conformation. nih.govacs.org

The highly polarized carbon-fluorine bond introduces a significant dipole moment into the catalyst structure. libretexts.org When the iminium ion is formed, a strong charge-dipole interaction arises between the positive charge of the iminium moiety and the negative end of the C-F dipole. This electrostatic interaction further stabilizes the gauche conformation, reinforcing the stereoelectronic effect. nih.govresearchgate.net

These intramolecular electrostatic interactions can play a crucial role in dictating the stereoselectivity of the reaction by influencing the relative energies of competing transition states. acs.org The stabilization afforded by the charge-dipole interaction can lower the energy of the transition state leading to the major enantiomer, thereby enhancing the enantiomeric excess of the product. The interplay of these noncovalent interactions is a key feature of modern organocatalyst design. nih.gov

The high degree of enantioselectivity achieved with this compound catalysis is a direct result of the synergistic interplay between stereoelectronic and electrostatic effects. nih.govresearchgate.net The fluorine-iminium ion gauche effect, a primarily stereoelectronic phenomenon, establishes a well-defined conformational bias in the key iminium ion intermediate. capes.gov.brnih.govscispace.com This positions the bulky substituents in a predictable manner, creating a chiral environment that directs the approach of the incoming nucleophile. ethz.ch

Simultaneously, electrostatic interactions, particularly the charge-dipole interaction between the iminium ion and the C-F bond, contribute to the stability of the favored conformation. nih.govresearchgate.net These interactions can also influence the energies of the diastereomeric transition states, further enhancing the stereochemical outcome. acs.org The small size of the fluorine atom, coupled with its high electronegativity, makes it an ideal "conformational steering group" that does not introduce significant steric hindrance itself but profoundly influences the spatial arrangement of other, bulkier groups. nih.govresearchgate.net

Characterization and Dynamics of Iminium Ion Intermediates

The transient nature of iminium ion intermediates makes their direct characterization challenging. However, various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have proven invaluable in studying their structure and dynamics in solution. acs.orgnih.gov

Iminium ions derived from α,β-unsaturated aldehydes can exist as (E) and (Z) isomers with respect to the C=C double bond. The relative population of these isomers can significantly impact the enantioselectivity of the catalytic reaction. researchgate.net In some systems, the (E)/(Z) ratio has been identified as a determining factor for the stereochemical outcome. researchgate.net

Recent studies on related imidazolidinone-based catalysts have utilized advanced NMR techniques, such as in situ photoisomerization and diffusion-ordered spectroscopy (DOSY), to observe and characterize otherwise elusive (Z)-configured iminium ion intermediates. nih.gov These investigations have revealed that even minor populations of different isomers can be present under synthetic conditions and should be considered in mechanistic models. nih.gov

Variable-temperature (VT) NMR experiments are a common method for studying the equilibration between (E) and (Z) isomers. acs.orgnih.gov By monitoring the spectra at different temperatures, it is possible to determine the thermodynamic parameters of the isomerization process and gain insight into the relative stabilities of the different isomers. One- and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) experiments can also be used to detect equilibrating diastereomers, even when one isomer is present in a very low concentration. acs.org

Impact of Counterions and Solvents on Iminium Ion Conformation

The formation of a transient iminium ion is a cornerstone of many organocatalytic transformations employing secondary amine catalysts like this compound. The conformation of this iminium ion intermediate is crucial as it directly influences the stereochemical outcome of the reaction. The local environment, dictated by the solvent and the catalyst's counterion, can exert significant control over the geometry of this key species.

Computational studies on analogous pyrrolidine-based catalysts have demonstrated that the nature of the counterion plays a pivotal role in the stability and conformation of the iminium ion. In non-polar solvents, the iminium ion and its counterion are expected to exist as a tightly associated ion pair. The specific interactions within this ion pair can favor a particular conformation of the iminium ion, thereby pre-organizing the substrate for a stereoselective attack. For instance, calculations have shown that for pyrrolidine-derived iminium ions, the presence of a counterion like tetrafluoroborate (B81430) (BF₄⁻) or triflate (TfO⁻) can significantly impact the relative energies of different conformers. Once the counterion is explicitly considered in the calculations, the influence of the solvent's polarity becomes less pronounced, suggesting that the counterion's electrostatic and steric interactions with the iminium ion are dominant factors in less polar media.

The choice of solvent also has a demonstrable effect, particularly in the absence of strong ion pairing. Polar solvents can stabilize the charged iminium ion through solvation, potentially leading to a "leveling effect" where the energy differences between various conformers are reduced. This can, in some cases, lead to decreased enantioselectivity. Conversely, non-polar, aprotic solvents are less capable of stabilizing charge separation and thus promote tighter ion pairing, which can enhance the influence of the chiral catalyst's structure and the counterion on the transition state geometry. While direct NMR spectroscopic studies on the iminium ion derived from this compound are not extensively reported in the literature, research on simpler pyrrolidine systems has utilized ¹H NMR to observe the formation and equilibrium of iminium salts, confirming the feasibility of such species in solution.

The interplay between the solvent and counterion is therefore a critical consideration in optimizing reactions catalyzed by this compound. The following table summarizes the general trends observed in related systems:

FactorImpact on Iminium Ion Conformation
Counterion In non-polar solvents, forms tight ion pairs, significantly influencing conformational preference and stereochemical outcome.
Solvent Polarity Polar solvents can stabilize the iminium ion, potentially leading to a mixture of conformers. Non-polar solvents promote tighter ion pairing.

Transition State Analysis and Enantioinduction Models

The stereochemical outcome of a reaction catalyzed by this compound is determined by the relative energies of the diastereomeric transition states leading to the different enantiomers of the product. Understanding the geometry and stabilizing interactions within these transition states is paramount to explaining and predicting the catalyst's efficacy.

While specific transition state models for this compound are not yet firmly established in the peer-reviewed literature, enantioinduction models for structurally related diarylprolinol ether catalysts are often invoked. The widely accepted model posits that the catalyst and the substrate (typically an α,β-unsaturated aldehyde or ketone) form a planar E-enamine intermediate. The bulky diphenylmethyl group, further modified by the fluorine atom in the case of this compound, effectively shields one face of the enamine. This steric blockade directs the incoming electrophile to the less hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenter.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in visualizing and quantifying the energies of these transition states. For related systems, these calculations have highlighted the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing the favored transition state. In the context of this compound, the fluorine atom is hypothesized to play a multifaceted role. Its electron-withdrawing nature can influence the electronic properties of the catalyst and the iminium ion intermediate. Furthermore, the potential for non-covalent interactions involving the fluorine atom, such as weak hydrogen bonds or dipole-dipole interactions, could be a key factor in stabilizing a specific transition state geometry.

A proposed general model for enantioinduction is presented below:

Model FeatureDescriptionRole in Enantioinduction
Iminium Ion Formation The pyrrolidine nitrogen attacks the carbonyl of the substrate to form a chiral iminium ion.Orients the substrate relative to the catalyst's chiral scaffold.
Steric Shielding The bulky fluoro(diphenyl)methyl group blocks one face of the reactive intermediate.Directs the approach of the nucleophile to the opposite, less hindered face.
Transition State Stabilization Non-covalent interactions (e.g., hydrogen bonding, π-stacking) may further stabilize the favored transition state assembly.Lowers the energy barrier for the formation of one enantiomer over the other.

Further detailed computational and experimental studies are necessary to refine these models and provide a more precise understanding of the mechanistic nuances of catalysis by this compound.

Advanced Stereochemical Control Strategies

Design Principles for Enantioselectivity in Fluorinated Pyrrolidine (B122466) Catalysis

The remarkable enantioselectivity achieved by 2-[Fluoro(diphenyl)methyl]pyrrolidine and its derivatives stems from a combination of well-established principles of organocatalysis, augmented by the unique properties of the fluorine atom. The fundamental catalytic cycle involves the formation of a transient chiral enamine or iminium ion intermediate between the pyrrolidine catalyst and a carbonyl-containing substrate. This intermediate then reacts with an electrophile, and the stereochemical outcome of this reaction is dictated by the catalyst's ability to effectively shield one of the two faces of the reactive intermediate.

The design of these catalysts is centered around creating a well-defined chiral pocket around the reactive center. The bulky diphenylmethyl group plays a crucial role in this regard, acting as a steric shield that directs the incoming electrophile to the less hindered face of the enamine or iminium ion. The pyrrolidine ring itself, with its inherent chirality, provides the foundational stereochemical information.

The introduction of a fluorine atom at the α-position of the diphenylmethyl group introduces several key design considerations. Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of the catalyst. This can influence the stability and reactivity of the key catalytic intermediates. Furthermore, the C-F bond is highly polarized and can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can help to orient the substrate and electrophile in the transition state, thereby enhancing enantioselectivity. Computational studies on related systems have highlighted the importance of such non-covalent interactions in achieving high levels of stereocontrol. nih.gov

Steric and Electronic Factors Influencing Stereochemical Outcome

The stereochemical outcome of reactions catalyzed by this compound is a delicate balance of steric and electronic factors. The dominant steric factor is the bulky diphenylmethyl group, which effectively blocks one face of the reactive enamine intermediate. This steric hindrance forces the electrophile to approach from the opposite, less hindered face, leading to the preferential formation of one enantiomer.

The electronic influence of the fluorine atom is multifaceted. Its strong electron-withdrawing nature can impact the nucleophilicity of the enamine intermediate. A less nucleophilic enamine might exhibit greater selectivity, as the energy difference between the two competing diastereomeric transition states would be more pronounced. Furthermore, the fluorine atom can engage in stereoelectronic effects, such as the gauche effect, which can influence the preferred conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. Quantum chemical analyses of fluorinated pyrrolidines have shown that such stereoelectronic effects can have a significant impact on the conformational preferences of the pyrrolidine ring.

The interplay between these steric and electronic factors is complex. For instance, while the steric bulk of the diphenylmethyl group provides the primary stereochemical control, the electronic modifications induced by the fluorine atom can fine-tune this control, leading to even higher levels of enantioselectivity.

Role of Substituent Effects on Pyrrolidine Ring and Diphenylmethyl Moiety

The modular nature of this compound allows for systematic modifications to both the pyrrolidine ring and the diphenylmethyl moiety, providing a powerful platform for tuning its catalytic activity and selectivity.

Substituents on the Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as the introduction of additional substituents, can alter its conformational rigidity and steric profile. For example, the presence of substituents at the 3 or 4-positions of the pyrrolidine ring can further restrict the conformational freedom of the catalyst, leading to a more pre-organized transition state and potentially higher enantioselectivity. The electronic nature of these substituents can also play a role, influencing the basicity of the pyrrolidine nitrogen and, consequently, the rate of enamine formation.

Substituents on the Diphenylmethyl Moiety: The electronic properties of the aryl groups in the diphenylmethyl moiety can also be modulated to influence the catalyst's performance. Introducing electron-donating or electron-withdrawing groups on the phenyl rings can alter the electronic environment around the reactive center. For instance, electron-withdrawing groups could enhance the Lewis acidity of the iminium ion intermediate, potentially accelerating the reaction and influencing its selectivity. Conversely, electron-donating groups could increase the nucleophilicity of the enamine intermediate.

The following table summarizes the potential effects of substituents on the catalytic performance of this compound:

Substituent Position Substituent Type Potential Effect on Catalysis
Pyrrolidine Ring (3, 4-positions)Bulky, non-coordinating groupsIncreased steric hindrance, enhanced enantioselectivity.
Pyrrolidine Ring (3, 4-positions)Electron-withdrawing groupsDecreased basicity of nitrogen, potential for altered reaction rates.
Diphenylmethyl Moiety (Aryl rings)Electron-donating groupsIncreased enamine nucleophilicity, potential for altered reaction rates.
Diphenylmethyl Moiety (Aryl rings)Electron-withdrawing groupsIncreased iminium ion Lewis acidity, potential for enhanced reactivity and selectivity.

Kinetic versus Thermodynamic Control in Catalytic Reactions

In many organocatalyzed reactions, including those facilitated by this compound, the formation of two or more stereoisomeric products is possible. The ratio of these products can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic control refers to a situation where the product distribution is determined by the relative rates of formation of the different stereoisomers. dalalinstitute.com The product that is formed faster, i.e., via the transition state with the lower activation energy, will be the major product. wikipedia.org Asymmetric catalysis is fundamentally a kinetically controlled process, as the goal is to create a significant energy difference between the diastereomeric transition states leading to the two enantiomers. wikipedia.org Any catalytic reaction that produces a non-racemic mixture is, by definition, under at least partial kinetic control. wikipedia.org

Thermodynamic control , on the other hand, prevails when the reaction is reversible under the given conditions. wikipedia.org In this scenario, the product distribution reflects the relative thermodynamic stabilities of the products. dalalinstitute.com The most stable stereoisomer will be the major product at equilibrium, regardless of how fast it is formed. wikipedia.org

In the context of catalysis by this compound, achieving high enantioselectivity relies on establishing strong kinetic control. The catalyst is designed to create a significant energy barrier difference between the pathways leading to the two enantiomers. This is typically achieved at lower reaction temperatures, which favor the kinetically controlled pathway by providing insufficient thermal energy to overcome the higher activation barrier of the competing pathway or to allow for product equilibration. wikipedia.org

Studies on related proline-catalyzed aldol (B89426) reactions have shown that the stereochemical outcome can indeed be influenced by the reaction conditions. nih.govresearchgate.net For instance, the initially formed kinetic product can sometimes isomerize to the more stable thermodynamic product over time or at elevated temperatures. nih.gov Therefore, careful optimization of reaction parameters such as temperature, reaction time, and solvent is crucial to ensure that the desired kinetically favored enantiomer is obtained in high purity.

The following table outlines the key differences between kinetic and thermodynamic control in the context of stereoselective catalysis:

Factor Kinetic Control Thermodynamic Control
Governing Principle Relative rates of reactionRelative stabilities of products
Dominant Product The one formed fastest (lowest activation energy)The most stable one (lowest Gibbs free energy)
Reaction Conditions Typically lower temperatures, shorter reaction timesTypically higher temperatures, longer reaction times (allowing for equilibrium)
Reversibility Reaction is effectively irreversibleReaction is reversible
Outcome in Asymmetric Catalysis High enantiomeric excess possibleRacemic or diastereomeric mixture reflecting equilibrium

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Catalytic Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. For organocatalysts such as 2-[Fluoro(diphenyl)methyl]pyrrolidine, DFT calculations are instrumental in mapping out the energetic landscape of a catalytic cycle. These calculations can help identify the rate-determining step and the structures of all transient species.

While specific DFT studies on the catalytic mechanisms of this compound are not extensively documented in the literature, the general approach involves modeling the reaction between the catalyst and the substrates. For instance, in a typical reaction involving an α,β-unsaturated aldehyde, the catalytic cycle would commence with the formation of an iminium ion intermediate. DFT calculations would be employed to determine the activation energies for the formation of this intermediate, the subsequent nucleophilic attack, and the final hydrolysis step to regenerate the catalyst. These computational studies provide a step-by-step energetic profile of the reaction, which is crucial for understanding the catalyst's efficiency.

Prediction of Conformations and Energetics of Intermediates and Transition States

The three-dimensional arrangement of atoms—the conformation—of intermediates and transition states is a critical determinant of a catalyst's effectiveness and selectivity. Computational methods allow for the prediction of the most stable conformations and the relative energies of these transient species.

For this compound, a key intermediate is the iminium ion formed with an aldehyde substrate. The presence of the bulky diphenylmethyl group and the fluorine atom significantly influences the conformational preferences of the pyrrolidine (B122466) ring and the orientation of the substrate. Theoretical calculations can explore the potential energy surface of these intermediates to locate the lowest energy conformations. Similarly, the transition states, which represent the highest energy point along the reaction coordinate, can be located and their geometries and energies calculated. This information is vital for understanding how the catalyst steers the reaction through a low-energy pathway.

A recent quantum-chemical analysis on difluorinated pyrrolidines highlighted that a generalized anomeric effect, stemming from nN→σ*CF electron delocalization, plays a significant role in dictating the energetics of α-fluoro isomers and imposes a strong conformational bias. In contrast, the fluorine gauche effect is often secondary to steric and electrostatic interactions.

Modeling the Fluorine-Iminium Ion Gauche Effect

The fluorine-iminium ion gauche effect is a stereoelectronic interaction that can significantly influence the conformation and reactivity of fluorinated organocatalysts. This effect describes the tendency for a fluorine atom and a positively charged iminium ion to adopt a gauche arrangement (a dihedral angle of approximately 60°). This preference is attributed to a stabilizing hyperconjugative interaction between the C-F σ* antibonding orbital and the adjacent C-H or C-C bonding orbitals, as well as favorable electrostatic interactions.

In the context of this compound, the formation of an iminium ion with a substrate induces this gauche effect. This interaction helps to pre-organize the transition state, locking the conformation of the catalyst-substrate complex. This conformational rigidity is often a key factor in achieving high levels of stereoselectivity, as it restricts the possible pathways for the incoming nucleophile. Computational models can quantify the energetic stabilization provided by this effect and visualize the resulting molecular geometry.

Rationalizing Stereoselectivity through Quantum Chemical Calculations

One of the most significant applications of quantum chemical calculations in organocatalysis is to explain and predict the stereochemical outcome of a reaction. For a chiral catalyst like (R)- or (S)-2-[Fluoro(diphenyl)methyl]pyrrolidine, understanding why one enantiomer of the product is formed preferentially is of paramount importance.

Quantum chemical calculations, particularly DFT, can be used to model the transition states leading to the different stereoisomeric products. By comparing the calculated activation energies for these competing pathways, researchers can determine which stereoisomer is favored. The lower the activation energy, the faster the reaction rate, and thus the more abundant the corresponding product will be. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, within the transition state that are responsible for the observed stereoselectivity. For pyrrolidine-based catalysts, DFT calculations have been shown to successfully rationalize the mode of action and the origins of enantioselectivity by analyzing attractive non-covalent interactions between the substrate and the catalyst's binding pocket.

Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of a catalyst determines its fundamental reactivity. Computational studies can provide a wealth of information about the electronic properties of this compound. Parameters derived from these calculations, known as reactivity descriptors, can help in understanding its behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Other reactivity descriptors that can be computed include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors, calculated using DFT, provide a quantitative basis for understanding the reactivity of this compound and for comparing its potential catalytic activity with other related organocatalysts. For instance, a study on fluorinated biphenyl (B1667301) compounds demonstrated the utility of these global reactivity parameters in assessing the stability of molecules in redox reactions.

Structural Modifications and Derivative Synthesis for Enhanced Catalytic Performance

Exploration of Variations on the Diphenylmethyl Moiety

The diphenylmethyl group is a defining feature of this class of organocatalysts, providing a crucial steric shield that directs the approach of substrates to the catalytically active enamine or iminium ion intermediate. Modifications to this moiety, either by altering the phenyl rings themselves or by replacing them with other aryl groups, offer a promising avenue for enhancing catalytic performance.

Introducing substituents onto the phenyl rings of the diphenylmethyl group can modulate the electronic properties and steric bulk of the catalyst. For example, electron-donating or electron-withdrawing groups can influence the stability of charged intermediates in the catalytic cycle. While specific studies on substituted diphenylmethyl analogues of 2-[Fluoro(diphenyl)methyl]pyrrolidine are not extensively documented, research on related diarylprolinol ethers provides valuable insights. The general synthetic route to such compounds often involves the Grignard reaction of substituted bromobenzenes with a proline-derived ester, followed by subsequent transformations. researchgate.net

The replacement of one or both phenyl groups with other aromatic systems, such as naphthyl or heteroaryl groups, represents another strategy to fine-tune the catalyst's steric and electronic profile. These larger or electronically distinct aryl groups can create unique chiral environments, potentially leading to improved enantioselectivity or reactivity for specific substrates. The synthesis of these analogues would follow similar synthetic pathways, utilizing the appropriate aryl Grignard or aryllithium reagents. The systematic evaluation of a library of such derivatives in various asymmetric transformations would be essential to elucidate the impact of these modifications on catalytic outcomes.

Immobilization Strategies for Heterogeneous Organocatalysis

The transition from homogeneous to heterogeneous catalysis is a key goal in sustainable chemistry, as it facilitates catalyst recovery and reuse, simplifies product purification, and enables the use of continuous flow reactors. Several strategies have been explored for the immobilization of pyrrolidine-based organocatalysts, including those structurally related to this compound.

Polymer-Supported Catalysts: One common approach is the attachment of the catalyst to a solid polymer support. Polystyrene has been a popular choice for this purpose. For instance, α,α-diphenylprolinol methyl and trimethylsilyl (B98337) ethers have been anchored onto a polystyrene resin via copper-catalyzed azide-alkyne cycloadditions (CuAAC). researchgate.net These immobilized catalysts have demonstrated high activity and enantioselectivity in Michael-type reactions, with the added benefit of easy recovery by filtration and successful reuse over multiple cycles. Another technique involves the copolymerization of a catalyst monomer bearing a polymerizable group, such as a styrene (B11656) unit, with other monomers like styrene and divinylbenzene.

Support MaterialImmobilization MethodApplicationKey Findings
Poly(ethylene glycol) (PEG)Covalent attachmentMichael additionCatalyst retains high reactivity and selectivity; allows for simple product isolation.
PolystyreneCuAAC "click" chemistryMichael additionsComparable performance to homogeneous catalysts; excellent recyclability.
Porous Organic Polymers (POPs)"Bottom-up" synthesisMichael addition in waterHigh yields and enantioselectivities; catalyst embedded within a stable, porous framework.
Polyhedral Oligomeric Silsesquioxane (POSS)Covalent linkageMichael additionGood yields and stereoselectivities; catalyst is easily recovered by precipitation.

Inorganic Supports: Mesoporous silica (B1680970) materials, such as SBA-15 and MCM-41, offer high surface areas and tunable pore sizes, making them attractive supports for catalyst immobilization. nih.govnih.gov The catalyst can be anchored to the silica surface through covalent linkages, often involving functionalization of the silica with appropriate linker molecules. This approach can lead to highly stable and reusable heterogeneous catalysts.

Framework Materials: Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials that can be designed to incorporate catalytic moieties directly into their structures. nih.gov This "bottom-up" approach allows for the creation of heterogeneous catalysts with a high density of uniformly distributed and accessible active sites. Chiral pyrrolidine-based porous polymers have been synthesized and shown to be effective catalysts for asymmetric reactions in water, demonstrating the potential of this strategy for developing sustainable catalytic systems. nih.gov

Development of Related Chiral Fluorinated Pyrrolidine (B122466) Catalysts

The introduction of fluorine into organocatalyst structures has emerged as a powerful strategy for modulating their properties. The unique electronic effects of fluorine can influence the catalyst's conformation and reactivity. The development of chiral fluorinated pyrrolidine catalysts related to this compound has been driven by the desire to harness these effects to achieve superior catalytic performance.

A key concept in this area is the "fluorine-iminium ion gauche effect." Research has shown that the presence of a fluorine atom on the carbon adjacent to the pyrrolidine nitrogen can lead to a stabilizing gauche interaction with the transiently formed iminium ion. This pre-organization of the catalytic intermediate can enhance stereocontrol by more effectively shielding one face of the reactive species. The development of (S)-(-)-2-(fluorodiphenylmethyl)pyrrolidine itself was a direct result of exploring this phenomenon. mdpi.com

Building on this principle, other fluorinated pyrrolidine catalysts have been designed. For example, proline-based fluorinated dipeptides have been synthesized and evaluated as organocatalysts for asymmetric aldol (B89426) reactions in both organic and aqueous media. mdpi.com In these systems, the fluorine atoms, in conjunction with amide functionalities, are thought to enhance hydrogen bonding interactions and influence the catalyst's conformation in the transition state.

Furthermore, the direct enantioselective α-fluorination of aldehydes and ketones using chiral amine catalysts has become an important area of research. nih.govnih.gov While the catalysts used in these transformations are often different from the this compound scaffold (e.g., imidazolidinones or Cinchona alkaloids), this work underscores the growing importance of fluorination in asymmetric catalysis. The insights gained from these studies can inform the design of new generations of fluorinated pyrrolidine catalysts with tailored properties for specific applications. The comparative performance of fluorinated versus non-fluorinated analogues often reveals the significant impact of fluorine substitution on catalytic efficiency and enantioselectivity.

Future Research Directions and Perspectives

Expanding the Scope of Catalytic Transformations

Research into 2-[Fluoro(diphenyl)methyl]pyrrolidine and its analogues has primarily focused on established organocatalytic reactions. A major future direction is the expansion of its catalytic repertoire to encompass a wider array of synthetic transformations. While diarylprolinol silyl (B83357) ethers, a related class of catalysts, are well-known for promoting asymmetric functionalization of aldehydes, there is considerable potential for fluorinated derivatives to catalyze different types of reactions. nih.gov

Future investigations will likely target novel multicomponent reactions where the unique electronic properties of the catalyst can be leveraged to control complex bond-forming cascades. For instance, exploring its efficacy in palladium-catalyzed three-component reactions, such as hydroamidation/Heck/Tsuji–Trost sequences, could lead to the synthesis of novel fluorinated heterocyclic compounds. acs.org The objective is to move beyond traditional aldol (B89426) and Michael reactions and apply these catalysts to a more diverse set of challenges in organic synthesis, thereby broadening their utility and impact.

Integration into Continuous Flow Chemistry Systems

The integration of organocatalysis with continuous flow chemistry represents a significant leap forward in process efficiency, safety, and scalability. durham.ac.uknih.gov Flow chemistry offers superior control over reaction parameters such as temperature and mixing, and enables the safe handling of reactive intermediates. durham.ac.ukmdpi.com For fluorination reactions, which can involve hazardous reagents, flow systems provide a contained and more secure environment. durham.ac.uk

Future research will focus on adapting reactions catalyzed by this compound to flow-based systems. This involves not only translating existing batch processes but also developing immobilized versions of the catalyst. By anchoring the pyrrolidine (B122466) catalyst to a solid support, it can be packed into a column or cartridge (a packed-bed reactor), allowing for continuous operation where the product stream is collected downstream while the catalyst is retained for reuse. This approach enhances catalyst recyclability, reduces waste, and simplifies product purification. durham.ac.uk The development of such hybrid systems is a key area of interest for producing active pharmaceutical ingredients (APIs) more efficiently. nih.govresearchgate.net

Table 1: Illustrative Parameters for a Generic Continuous Flow Setup

Parameter Description Typical Range Rationale
Reactor Type Plug Flow Reactor (PFR), often a coiled tube PFR (e.g., FEP tubing) Provides excellent mixing and heat transfer for homogenous reactions. nih.gov
Flow Rate Rate at which reagent solutions are pumped into the reactor 10 - 500 µL/min Controls the residence time within the reactor, directly impacting reaction conversion. durham.ac.uk
Temperature Operating temperature of the reactor coil 25 - 150 °C Higher temperatures can accelerate reaction rates, often enabled safely by superheating in a closed-loop flow system. durham.ac.ukresearchgate.net
Back-Pressure Pressure applied to the system outlet 10 - 20 bar Allows for heating solvents above their atmospheric boiling points without vaporization, enabling faster kinetics. nih.gov

| Catalyst State | Homogeneous (dissolved) or Heterogeneous (immobilized) | N/A | Immobilization of the catalyst on a solid support is a key goal for improving sustainability and process efficiency. durham.ac.uk |

Development of New Generations of Fluorinated Pyrrolidine Catalysts

The molecular architecture of this compound serves as a scaffold for the rational design of next-generation catalysts. The development of new, highly specialized fluorinated pyrrolidine catalysts is a vibrant area of research, driven by the need for catalysts with enhanced activity, selectivity, and substrate scope. nih.gov

One promising avenue is the synthesis of analogues with varied substitution patterns on the pyrrolidine ring or the aromatic rings of the diphenylmethyl group. Introducing electron-donating or electron-withdrawing groups can fine-tune the catalyst's electronic properties and steric bulk, thereby influencing its interaction with substrates in the transition state. nih.gov Furthermore, research into new fluorinated pyrrolidine-based structures has shown potential in highly specific biological applications, such as the development of selective caspase inhibitors for apoptosis imaging, highlighting the versatility of the fluorinated pyrrolidine core. nih.gov Similarly, linking fluorinated diaryl moieties to other scaffolds has led to potent enzyme inhibitors, demonstrating a modular approach to catalyst and drug design. nih.gov

Table 2: Comparison of Selected Fluorinated Pyrrolidine-Based Compounds

Compound Type Key Structural Feature Intended Application Reference
This compound Fluorine on the diphenylmethyl group Asymmetric Organocatalysis researchgate.net
Fluorinated Pyrrolidinylsulfonyl Isatins Fluorinated side chain on the pyrrolidine ring Caspase-3 and -7 Inhibition nih.gov
Fluorinated Diarylureas with Pyrrolo[2,3-d]pyrimidine Fluorinated phenylurea linked to a heterocyclic scaffold VEGFR-2 Inhibition nih.gov

| Proline-based Fluorinated Dipeptides | Fluorinated aniline (B41778) incorporated into a dipeptide structure | Asymmetric Aldol Reactions | nih.gov |

Applications in Complex Molecule Synthesis

Pyrrolidine-containing structures are prevalent in a vast number of pharmaceuticals and natural products. nih.gov Consequently, the development of stereoselective methods to synthesize these motifs is of high importance to medicinal chemistry. Organocatalysts like this compound are instrumental in this pursuit, as they provide a direct route to chiral intermediates that serve as building blocks for more complex molecular targets.

Future research will increasingly focus on applying these catalysts in the total synthesis of biologically active molecules. The ability to set a key stereocenter early in a synthetic sequence with high enantioselectivity is a critical advantage. Research efforts will aim to demonstrate the utility of this compound and its derivatives in concise and efficient syntheses of complex APIs. The introduction of fluorine can also enhance the pharmacokinetic properties of the final target molecule, making catalysts that can install fluorinated chiral centers particularly valuable. researchgate.net The ultimate goal is to showcase the catalyst's robustness and reliability in multistep synthetic campaigns, solidifying its role as a valuable tool for accessing complex chemical matter. nih.gov

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanism is paramount for the rational design of improved catalysts. nih.gov While the general catalytic cycle of proline-type catalysts is well-understood, the specific role of the fluorine atom in this compound in modulating reactivity and selectivity is an area ripe for investigation. The fluorine atom can influence the catalyst's conformation and hydrogen-bonding capabilities, which are crucial for stereochemical control. nih.gov

Future research will employ a synergistic approach combining advanced spectroscopic methods and computational modeling to elucidate these subtleties.

Advanced Spectroscopy: Techniques such as in-situ NMR and mass spectrometry can be used to observe reactive intermediates and transition states, providing direct evidence for proposed mechanistic pathways. rsc.org

Computational Chemistry: High-level Density Functional Theory (DFT) calculations can model the transition state structures of catalyzed reactions. This allows for the precise calculation of energy barriers for different stereochemical outcomes, providing a theoretical basis for the observed enantioselectivity and explaining the influence of the fluorine substituent. acs.org

By combining experimental and computational data, researchers can build highly accurate models of the catalytic cycle. This deeper insight will accelerate the development of new generations of catalysts, allowing for the in silico design of structures optimized for specific and challenging synthetic transformations.

Table 3: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₇H₁₈FN
(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin C₁₄H₁₆N₂O₄S
2-(Diphenylmethyl)pyrrolidine C₁₇H₁₉N
N-fluorobenzenesulfonimide (NFSI) C₁₂H₁₀FNO₂S₂
Selectfluor C₇H₁₄B₂ClF₂N₂
Diphenhydramine C₁₇H₂₁NO

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.